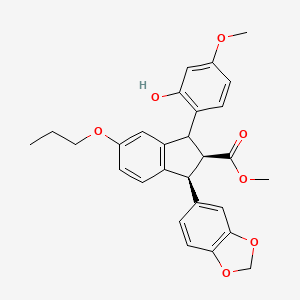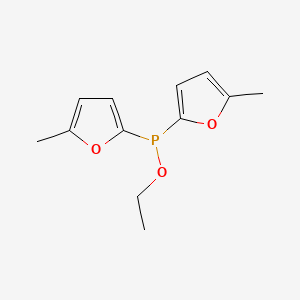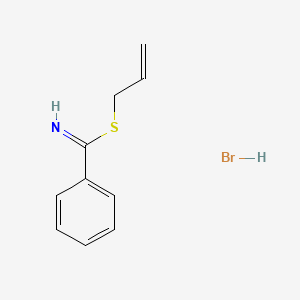
Prop-2-enyl benzenecarboximidothioate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl benzenecarboximidothioate;hydrobromide is an organic compound that belongs to the class of benzenecarboximidothioates This compound is characterized by the presence of a prop-2-enyl group attached to a benzenecarboximidothioate moiety, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl benzenecarboximidothioate;hydrobromide typically involves the reaction of benzenecarboximidothioate with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The product is then isolated and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzenecarboximidothioates.
Scientific Research Applications
Prop-2-enyl benzenecarboximidothioate;hydrobromide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-enyl benzenecarboximidothioate;hydrobromide involves its interaction with molecular targets such as enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the thioate group, which can react with nucleophilic thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl benzenecarboximidate: Lacks the thioate group, resulting in different reactivity and applications.
Prop-2-enyl benzenecarboxamide: Contains an amide group instead of a thioate, leading to different chemical properties.
Prop-2-enyl benzenecarboxylate:
Uniqueness
Prop-2-enyl benzenecarboximidothioate;hydrobromide is unique due to the presence of both the prop-2-enyl and thioate groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiol-containing biomolecules makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
154142-56-0 |
|---|---|
Molecular Formula |
C10H12BrNS |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
prop-2-enyl benzenecarboximidothioate;hydrobromide |
InChI |
InChI=1S/C10H11NS.BrH/c1-2-8-12-10(11)9-6-4-3-5-7-9;/h2-7,11H,1,8H2;1H |
InChI Key |
PJDBRYMHSDHGFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=N)C1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
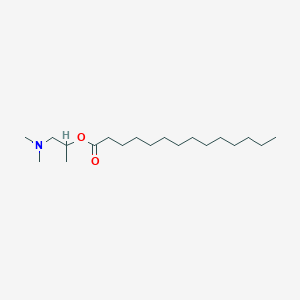
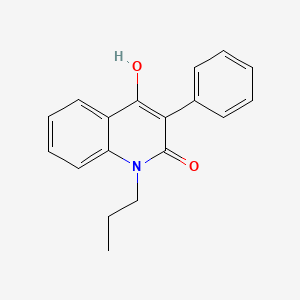

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
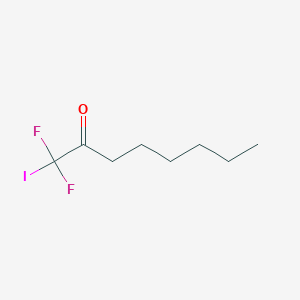
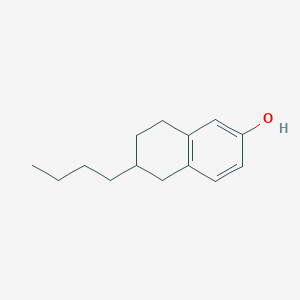
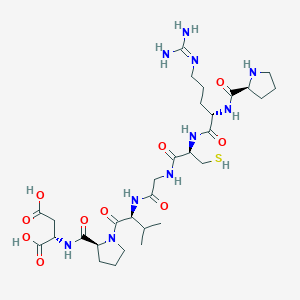
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
